2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
Overview
Description
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol It is characterized by the presence of a hydroxycyclohexyl group attached to an isoindoline-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with trans-4-aminocyclohexanol . The reaction is carried out under reflux conditions in a suitable solvent such as isopropanol (IPA) and water, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields (41-93%) . The reaction conditions are optimized to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The use of efficient catalysts and solvents ensures the scalability of the process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the isoindoline-1,3-dione structure can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic phthalimide moiety enhances its ability to traverse biological membranes, allowing it to reach intracellular targets . It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione can be compared with other similar compounds such as:
Phthalimide: A simpler structure with similar reactivity but lacking the hydroxycyclohexyl group.
N-Substituted isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, offering different biological activities and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H15NO3
- CAS Number : 99337-98-1
The compound features a unique isoindoline structure that contributes to its biological activity. The presence of the hydroxyl group on the cyclohexyl ring enhances its solubility and interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Rho Kinase : The compound has been identified as a potent inhibitor of Rho kinase, which plays a critical role in various cellular processes including smooth muscle contraction and cell migration. This activity suggests potential applications in treating conditions such as hypertension and cancer .
- Anti-inflammatory Effects : Studies have shown that the compound can modulate inflammatory responses. It reduces the secretion of pro-inflammatory cytokines and inhibits mast cell degranulation, indicating its potential for treating allergic conditions like asthma .
- Antioxidant Activity : The hydroxyl group in its structure may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Study on Anti-inflammatory Effects
In a study focusing on allergic asthma, this compound was administered to ovalbumin-induced asthmatic mice. The results demonstrated a significant reduction in eosinophil counts and levels of Th2 cytokines (IL-4 and IL-13) in bronchoalveolar lavage fluid (BALF). This suggests that the compound could serve as a novel therapeutic agent for managing allergic responses .
Study on Rho Kinase Inhibition
Another investigation highlighted the compound's ability to inhibit Rho kinase activity effectively. The study provided evidence that this inhibition led to decreased smooth muscle contraction, supporting its potential use in treating vascular disorders .
Properties
IUPAC Name |
2-(4-hydroxycyclohexyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHCMDNAKVPTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=O)C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99337-98-1 | |
Record name | trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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